molecular formula C19H18N2O2 B2861497 (E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile CAS No. 1164538-51-5

(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile

Cat. No. B2861497
M. Wt: 306.365
InChI Key: VETSHPUOITZYGZ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile, also known as DMAP-MPB, is a chemical compound that has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of new drugs. DMAP-MPB is a versatile compound, and its properties have been studied extensively in order to maximize its potential for use in a variety of scientific and medical applications.

Scientific Research Applications

Structural and Chemical Analysis

  • Crystallography and Molecular Structure : Research on compounds similar to "(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile" often focuses on their crystallographic analysis to understand their molecular configuration, electronic structure, and potential intermolecular interactions. For instance, the study of substituted 3‐aminopropenoates reveals insights into their crystal structures, highlighting the significance of bulky substituents in determining molecular conformation (Sinur, Golič, & Stanovnik, 1994).

Synthetic Chemistry Applications

  • Synthesis of Heterocyclic Compounds : These compounds serve as key intermediates in the synthesis of complex heterocyclic systems, demonstrating their utility in creating pharmacologically active molecules. For example, methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog are used to prepare polysubstituted heterocyclic systems, underlining their versatility as synthons in organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Materials Science and Polymer Chemistry

  • Polymer Chemistry : Certain dimethylamino derivatives have been explored for their potential in polymer chemistry, especially in the synthesis of hyperbranched polymers. These applications demonstrate the potential for creating materials with unique physical properties, such as enhanced solubility or electrical conductivity. For instance, a novel macroinimer of polyethylene oxide highlights the synthesis of hyperbranched networks through a photoinduced H-abstraction process, indicating potential applications in materials science (Yamamoto, Nakao, Atago, Ito, & Yagcı, 2003).

Advanced Functional Materials

  • Electro-optic Properties : The synthesis and application of polymers doped with chromophoric groups, including compounds with dimethylamino functionalities, have been researched for their electro-optic properties. Such materials are promising for applications in optoelectronics and photonics, exemplified by the enhanced electro-optic property of host-guest polyphosphazene thin films (Ying & You, 2016).

properties

IUPAC Name

(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-7-4-5-10-18(14)23-17-9-6-8-15(11-17)19(22)16(12-20)13-21(2)3/h4-11,13H,1-3H3/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETSHPUOITZYGZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile

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